molecular formula C11H17NO4 B3044543 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid CAS No. 1001667-24-8

1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid

Cat. No. B3044543
CAS RN: 1001667-24-8
M. Wt: 227.26 g/mol
InChI Key: RFAQWADNTLIWMG-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid (TBCA) is an important organic compound that has a wide range of applications in the field of science. It is a cyclopropane-based carboxylic acid that is used as a reagent in organic synthesis. It is also used as a catalyst in a number of reactions and as a starting material in the preparation of a variety of compounds. TBCA has been used in the synthesis of a number of biologically active compounds, including peptides and peptidomimetics.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid (Acc), closely related to the target compound, reveals insights into the conformational energy and hydrogen bonding influences in crystal states, essential for understanding molecular interactions and designing novel molecules (Cetina et al., 2003).

Synthesis of Amino Acid Analogs

  • Research on the enantiodivergent synthesis of protected 2,3-methano amino acid analogs provides a methodology for creating analogs of glutamic acid and ornithine, demonstrating the versatility of cyclopropane derivatives in synthesizing amino acid analogs (Frick et al., 2005).

Ethylene Precursor in Plants

  • The compound's close relative, 1-aminocyclopropane-1-carboxylic acid, is a major ethylene precursor in plants. Understanding its metabolites and derivatives, like the target compound, aids in deciphering plant hormone regulation (Hoffman et al., 1982).

Organic Synthesis Applications

  • Research involving tert-butyl isocyanide and aromatic carboxylic acids provides insights into the synthesis of complex organic compounds, showcasing the role of tert-butoxycarbonyl groups in organic synthesis (Alizadeh et al., 2006).

Role in Plant Physiology

  • The compound's analog, 1-aminocyclopropane-1-carboxylic acid, plays a significant role in ethylene biosynthesis in plants, indicating the potential significance of the target compound in similar biological processes (Vanderstraeten & Van Der Straeten, 2017).

Novel Amino Acid Synthesis

  • The target compound's related structures are used in the development of new principles of amino acid synthesis, highlighting its relevance in creating new synthetic pathways for amino acids (Vettiger & Seebach, 1990).

Ethylene-Independent Signaling Role

  • Research on 1-Aminocyclopropane 1-carboxylic acid, closely related to the target compound, suggests an ethylene-independent signaling role, which could be relevant for the target compound in understanding plant growth regulation (Polko & Kieber, 2019).

properties

IUPAC Name

2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAQWADNTLIWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619517
Record name 1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid

CAS RN

1001667-24-8
Record name 1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001667-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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